Cetaben

概要

説明

セタベンは、コレステロールとトリグリセリドの値を下げる効果で知られる非フィブラート系脂質低下薬です。これは、ペルオキシソーム増殖活性化受容体α(PPARα)とは独立して機能する独自のペルオキシソーム増殖剤です。 セタベンは、細胞形態、特に肝腫瘍細胞株におけるゴルジ体の形態と小胞の移動の変化を誘導する効果について研究されてきました .

2. 製法

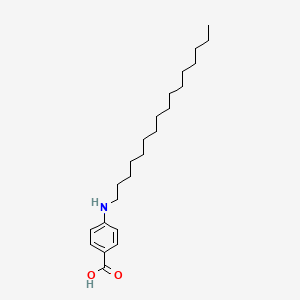

合成経路と反応条件: セタベンは、一連の有機反応によって合成できます。主な合成経路は、ヘキサデシルアミンと4-クロロ安息香酸を反応させて4-(ヘキサデシルアミノ)安息香酸を生成し、これがセタベンです。 この反応は、通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒を必要とします .

工業生産方法: 工業現場では、セタベンは同様の合成経路を使用して、より大規模に生産されます。 このプロセスには、反応条件(温度、圧力、高純度試薬の使用など)を慎重に制御することが含まれ、最終製品の一貫性と品質を確保します .

準備方法

Synthetic Routes and Reaction Conditions: Cetaben can be synthesized through a series of organic reactions. The primary synthetic route involves the reaction of hexadecylamine with 4-chlorobenzoic acid to form 4-(hexadecylamino)benzoic acid, which is this compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

化学反応の分析

Biochemical Mechanism of Action

Cetaben operates by inhibiting enzymes involved in cholesterol synthesis, particularly those in the mevalonate pathway. This disruption reduces cellular cholesterol levels, which in turn affects membrane fluidity and organelle structure. Key reactions include:

-

Cholesterol Biosynthesis Inhibition :

this compound suppresses the activity of squalene epoxidase, a critical enzyme in the conversion of squalene to lanosterol, a precursor of cholesterol . This step is rate-limiting in cholesterol production. -

Impact on Cellular Cholesterol Levels :

Studies in HepG2 cells demonstrate a 20–30% reduction in intracellular cholesterol following this compound treatment .

Cellular Effects on the Golgi Apparatus

The Golgi apparatus, essential for protein modification and lipid synthesis, undergoes structural alterations under this compound treatment. Key findings:

| Parameter | Control Cells | This compound-Treated Cells |

|---|---|---|

| Golgi Morphology | Compact cisternae | Fragmented, dispersed |

| Vesicle Characteristics | Small, uniform | Large, electron-lucent |

| Lectin-Stained Vesicles | Perinuclear | Distributed to cell tips |

These changes result from reduced cholesterol levels altering membrane integrity, as evidenced by fluorescence-lectin histochemistry and electron microscopy .

Reversibility of this compound-Induced Changes

The effects of this compound are reversible upon drug removal:

-

Recovery Timeline : Golgi fragmentation and vesicle dispersion resolve within 24–48 hours of this compound withdrawal .

-

Mechanism : Restoration of cholesterol synthesis restores normal membrane dynamics and organelle structure.

Colocalization of Vesicles with Lysosomal Markers

This compound-treated cells exhibit colocalization of Golgi-derived vesicles with lysosomal markers (e.g., Limp-1, Lamp-2), suggesting altered trafficking pathways. This interaction does not involve early endosomal markers (Rab5, EEA1) .

Implications for Lipid Metabolism and Therapy

This compound’s mechanism highlights the interplay between cholesterol synthesis and cellular organelle organization. Its reversible effects suggest potential applications in managing lipid-related disorders while minimizing long-term cellular damage.

科学的研究の応用

Hypolipidemic Activity

Cetaben has been identified as an effective agent in reducing lipid levels, making it significant in the context of hyperlipidemia and related cardiovascular diseases. Its mechanism involves the inhibition of cholesterol synthesis within human hepatoma Hep-G2 cells, leading to notable changes in cellular morphology and enzyme activity related to lipid metabolism .

Anti-Atherosclerotic Properties

Research indicates that this compound has anti-atherosclerotic effects. In studies involving guinea pigs, this compound administered at a dosage of 90 mg/kg/day inhibited the development of atherosclerotic lesions in subjects fed a cholesterol-rich diet . This suggests its potential utility in preventing atherosclerosis, a major risk factor for heart disease.

Enzyme Activity Modulation

This compound has been shown to enhance the activity of various peroxisomal enzymes, including acyl-CoA oxidase and catalase. In vivo studies revealed that doses ranging from 50 to 250 mg/kg body weight significantly increased enzyme activities in the liver and kidney, indicating its role in modulating metabolic pathways associated with lipid processing .

Study on Cholesterol Synthesis Inhibition

A comparative study highlighted the effects of this compound versus clofibrate on peroxisome proliferation and toxicity. Results indicated that while both compounds increased enzyme activity, this compound exhibited less cytotoxicity at therapeutic doses, making it a safer alternative for long-term use .

Drug Repositioning Potential

Recent advancements in computational drug repositioning have identified this compound as a candidate for new therapeutic applications beyond its initial uses. The compound's profile suggests potential efficacy against conditions like diabetes and obesity, where lipid metabolism plays a crucial role .

Pharmacological Profile of this compound

| Characteristic | Details |

|---|---|

| Chemical Class | Peroxisome proliferator |

| Primary Action | Hypolipidemic agent |

| Mechanism of Action | Inhibits cholesterol synthesis |

| Target Enzymes | Acyl-CoA oxidase, catalase |

| Toxicity Profile | Lower toxicity compared to similar agents |

Summary of Key Studies on this compound

作用機序

セタベンは、細胞小器官、特にゴルジ体とペルオキシソームの形態と分布の変化を誘導することによって効果を発揮します。それは、カタラーゼ、アシルCoAオキシダーゼ、ペルオキシソーム二機能酵素などのペルオキシソーム酵素の活性を高めます。 これらの変化は、ペルオキシソーム増殖活性化受容体αによって媒介されないため、セタベンはペルオキシソーム増殖剤の中でユニークです .

類似化合物:

クロフィブラート: ペルオキシソーム増殖活性化受容体αを介して作用する別の脂質低下薬です。

フェノフィブラート: クロフィブラートに似ていますが、化学構造と薬物動態のプロファイルが異なります。

ジェムフィブロジル: 脂質値を下げるために使用されるフィブリン酸誘導体です。

比較: セタベンは、脂質低下効果にペルオキシソーム増殖活性化受容体αを必要としないという点でユニークです。これは、クロフィブラート、フェノフィブラート、ジェムフィブロジルなどの、この受容体に依存する他の化合物とは異なります。 さらに、セタベンは、ゴルジ体の形態と小胞の移動の変化を誘導する能力が、他の脂質低下薬とは異なります .

類似化合物との比較

Clofibrate: Another hypolipidemic agent that operates through peroxisome proliferator-activated receptor alpha.

Fenofibrate: Similar to clofibrate but with a different chemical structure and pharmacokinetic profile.

Gemfibrozil: A fibric acid derivative used to lower lipid levels.

Comparison: Cetaben is unique in that it does not rely on peroxisome proliferator-activated receptor alpha for its hypolipidemic effects. This distinguishes it from other compounds like clofibrate, fenofibrate, and gemfibrozil, which do depend on this receptor. Additionally, this compound’s ability to induce changes in Golgi morphology and vesicle movement sets it apart from other hypolipidemic agents .

生物活性

Cetaben, a compound known for its hypolipidemic properties, has garnered attention in pharmacological research due to its potential effects on lipid metabolism and cellular morphology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for therapeutic use.

Overview of this compound

This compound (chemical name: 2-(4-(2-ethylhexyl)phenyl)propanoic acid) is classified as a non-fibrate hypolipidemic agent. It is primarily utilized for its ability to lower lipid levels in the bloodstream, making it a candidate for treating hyperlipidemia and related cardiovascular conditions.

This compound operates through several mechanisms:

- Inhibition of Fatty Acyl-CoA: Cholesterol Acyltransferase (ACAT) : Research indicates that this compound inhibits ACAT, an enzyme involved in cholesterol esterification, thereby reducing cholesterol accumulation in cells .

- Alteration of Cellular Morphology : In studies using human hepatoma cell lines (HepG2), this compound was shown to induce changes in Golgi morphology and vesicle movement, suggesting a role in intracellular lipid transport and metabolism .

1. Structure-Activity Relationships

A series of analogues derived from this compound were synthesized to explore their biological activity. Modifications to the alkyl chain were found to enhance the compound's efficacy as a hypolipidemic agent. Specifically, certain branched-chain analogues exhibited increased potency in inhibiting ACAT .

2. Case Studies

A notable study investigated the effects of this compound on atherosclerosis development in cynomolgus monkeys. The findings indicated that this compound administration resulted in significant reductions in intimal area (IA) formation compared to control groups, highlighting its potential protective effects against atherosclerosis .

| Study | Model | Key Findings |

|---|---|---|

| Atherosclerosis Study | Cynomolgus monkeys | Significant reduction in IA formation with this compound treatment |

| HepG2 Cell Line Study | Human hepatoma cells | Induced changes in Golgi morphology and vesicle movement |

3. Comparative Effects

In comparative studies with other hypolipidemic agents, this compound demonstrated superior efficacy in reducing lipid levels and preventing foam cell formation, which is critical in atherogenesis. This positions this compound as a promising candidate for further clinical exploration .

特性

IUPAC Name |

4-(hexadecylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWKHSSBFQDQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64059-66-1 (mono-hydrochloride salt) | |

| Record name | Cetaben [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70204558 | |

| Record name | Cetaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55986-43-1 | |

| Record name | 4-(Hexadecylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55986-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetaben [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTL5W0113X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。